

# Targeted Receptors and Their Significance

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## Compound Focus: Sitravatinib

CAS No.: 1123837-84-2

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Receptor Family	Specific Targets	Primary Roles in Cancer	IC50 Values (nM) [1]
TAM Family	TYRO3, AXL, MERTK	Immune suppression, phagocytosis, therapy resistance [2].	AXL: 1.5; Mer: 2
Split Kinase Family	VEGFR1/2/3, PDGFR $\alpha/\beta$ , KIT	Angiogenesis, tumor cell proliferation, stromal support [3] [4].	VEGFR1: 6; VEGFR2: 5; VEGFR3: 2
Other RTKs	MET, RET, TRK(A,B,C), DDR1/2, EPHA3	Tumor growth, invasion, survival in specific genetic alterations [5] [6].	RET: N/A; MET: N/A; DDR1: 29; DDR2: 0.5; TrkA: 5; TrkB: 9; EphA3: 1

## Mechanism of Action and Biological Rationale

**Sitravatinib**'s design allows it to simultaneously inhibit multiple closely related oncogenic pathways. Its mechanism extends beyond direct anti-tumor activity to include modulation of the tumor microenvironment.

## Dual Antitumor Strategy

**Sitravatinib** employs a two-pronged attack against tumors:

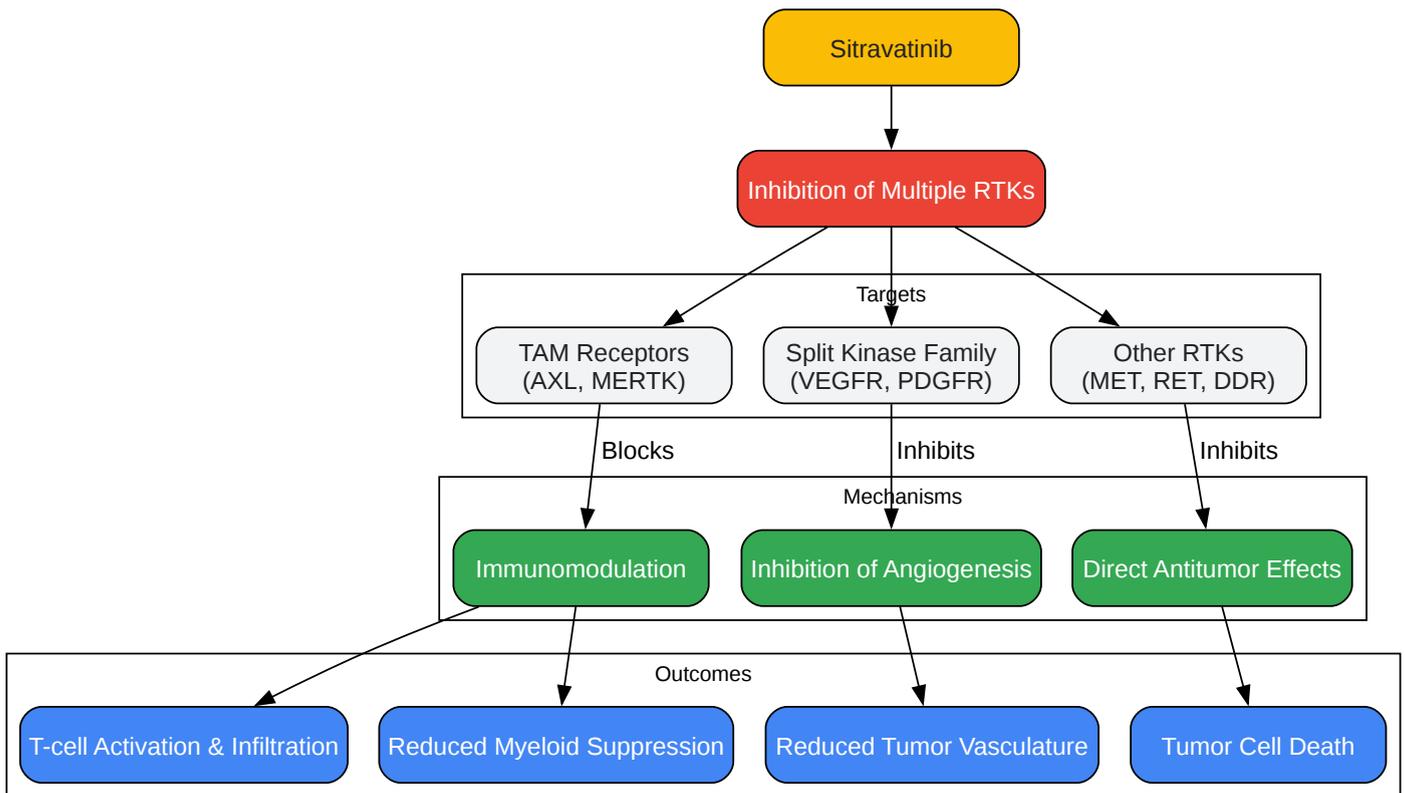
- **Direct Antitumor Effects:** By inhibiting drivers like **RET, MET, and KIT**, **sitravatinib** blocks proliferation and survival signals in tumor cells [1] [6]
- **Anti-angiogenic Effects:** Potent inhibition of **VEGFR2** and **PDGFR** pathways disrupts tumor blood supply [4]

## Immunomodulation and Overcoming Checkpoint Inhibitor Resistance

A key rationale for combining **sitravatinib** with immunotherapies is its ability to counter immunosuppressive mechanisms in the tumor microenvironment [2]:

- **Reversal of Myeloid Suppression:** Inhibiting TAM receptors (AXL, MERTK) reduces immunosuppressive macrophages and myeloid-derived suppressor cells
- **Promotion of Inflammatory Environment:** Treatment increases CD4+ and CD8+ T cell infiltration while shifting macrophages toward immunostimulatory phenotypes

The following diagram illustrates how **sitravatinib** targeting leads to these combined effects.



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Figure 1: **Sitravatinib**'s multi-target inhibition leads to combined antitumor effects through direct action, anti-angiogenesis, and immunomodulation.

## Key Experimental Evidence and Clinical Translation

### In Vitro Methodologies

- **Cell Viability/Proliferation Assays:** Treated cancer cell lines (e.g., sarcoma lines DDLS, LS141) with **sitravatinib** (62.5-2000 nM range) for 72 hours, measuring viability with assays like CCK-8 [1]
- **Biochemical Kinase Inhibition:** Used purified kinase domains to determine half-maximal inhibitory concentration (IC50) values across its target spectrum [1]
- **Macrophage Polarization Studies:** Treated primary bone marrow-derived macrophages with **sitravatinib** in presence of immunosuppressive cytokines, assessing polarization markers (Arg1, Ym-1, Fizz1) via methods like qPCR [2]

## In Vivo Methodologies

- **Xenograft Models:** Evaluated **sitravatinib** (typically 15-20 mg/kg orally) in immunocompromised mice bearing human tumor xenografts to assess direct antitumor activity [1]
- **Syngeneic Models:** Tested in immunocompetent mice with models like KLN205 to study effects on tumor microenvironment and combination with anti-PD-1 therapy [2]
- **Immune Cell Profiling:** Used flow cytometry and gene expression analysis (NanoString) on treated tumors to quantify changes in immune cell populations [2]

## Clinical Trial Evidence

- **Phase 1b in RCC:** Showed 25.9% objective response rate in angiogenesis inhibitor-refractory clear cell RCC with median progression-free survival of 9.5 months [3] [4]
- **Combination with Immunotherapy:** Phase 2 trials (e.g., SNAPI trial) investigated **sitravatinib** + nivolumab in metastatic RCC post-immunotherapy progression, demonstrating manageable safety and modest clinical benefit [7]

**Sitravatinib** represents a rationally designed therapeutic agent targeting multiple synergistic oncogenic pathways. Its unique ability to simultaneously inhibit angiogenic drivers and modulate the immunosuppressive tumor microenvironment provides a strong rationale for its combination with immune checkpoint inhibitors.

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To cite this document: Smolecule. [Targeted Receptors and Their Significance]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b543264#what-receptors-does-sitravatinib-target]

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